Selective Antimycobacterial Activity vs. L-Threonine
D-Threonine has been shown to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis, a model organism for tuberculosis research. This activity is specific to the D-enantiomer; the L-enantiomer does not exhibit this effect. The target compound, D-Threonine 1,1-Dimethylethyl Ester Hydrochloride, is a protected form of D-threonine, serving as a precursor for this chiral antimicrobial activity [1].
| Evidence Dimension | Inhibition of growth and cell wall synthesis of Mycobacterium smegmatis |
|---|---|
| Target Compound Data | D-Threonine (parent amino acid) inhibits growth and cell wall synthesis [1]. |
| Comparator Or Baseline | L-Threonine: No inhibition of growth or cell wall synthesis observed [1]. |
| Quantified Difference | Qualitative difference: Activity vs. No Activity |
| Conditions | In vitro culture of Mycobacterium smegmatis [1]. |
Why This Matters
This enantiomer-specific activity validates the need for the D-isomer (and its protected derivatives) as a chiral starting material for antibiotic research, where the L-isomer would be ineffective.
- [1] Yabu, K., & Takahashi, S. Inhibition of Growth and Cell Wall Synthesis of Mycobacterium smegmatis by D-Threonine. Microbiology and Immunology, 1978, 22(2), 103-107. View Source
